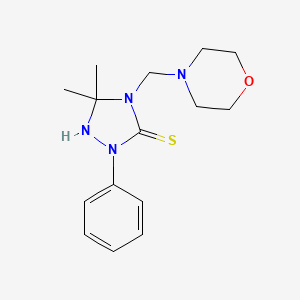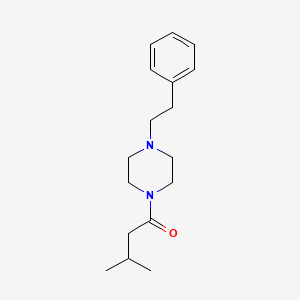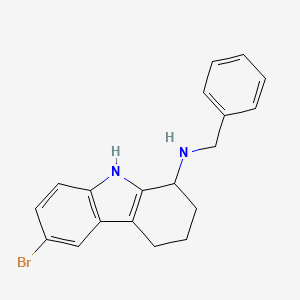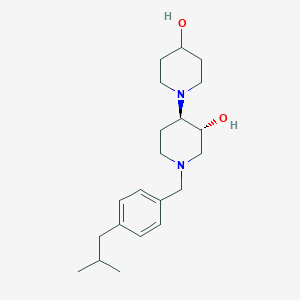
5,5-dimethyl-4-(4-morpholinylmethyl)-2-phenyl-1,2,4-triazolidine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-4-(4-morpholinylmethyl)-2-phenyl-1,2,4-triazolidine-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known by its chemical name, DMPT, and is a heterocyclic compound that contains a triazolidine ring.
Mecanismo De Acción
The mechanism of action of DMPT is not fully understood, but it is believed to act on the central nervous system and affect various neurotransmitters, including dopamine and serotonin. DMPT may also interact with various enzymes and proteins in the body, leading to its various physiological effects.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects, including increased growth and feed intake in livestock, improved cognitive function and memory, and potential anticancer effects. DMPT may also have antioxidant and anti-inflammatory effects, as well as the potential to improve insulin sensitivity and reduce blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPT in lab experiments is its ability to elicit specific physiological effects, making it a useful tool for studying various biological processes. However, one limitation is that the exact mechanism of action of DMPT is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on DMPT, including further investigation into its potential as an anticancer agent and its ability to improve cognitive function and memory. Additionally, more studies are needed to fully understand the mechanism of action of DMPT and its potential applications in various fields of research. Finally, research is needed to determine the safety and toxicity of DMPT, particularly in long-term use and at varying doses.
Métodos De Síntesis
DMPT can be synthesized using various methods such as the reaction of 4-(chloromethyl)benzyl alcohol with morpholine, followed by the reaction with thiosemicarbazide and subsequent cyclization. Another method involves the reaction of 4-(chloromethyl)benzyl alcohol with morpholine and thiosemicarbazide in the presence of a catalyst such as zinc chloride.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its potential applications in various fields of research, including agriculture, medicine, and environmental science. In agriculture, DMPT has been shown to increase the growth and feed intake of livestock, leading to improved productivity and efficiency. In medicine, DMPT has been investigated for its potential as an anticancer agent, as well as its ability to improve memory and cognitive function. In environmental science, DMPT has been studied for its potential as a soil conditioner and its ability to reduce greenhouse gas emissions.
Propiedades
IUPAC Name |
5,5-dimethyl-4-(morpholin-4-ylmethyl)-2-phenyl-1,2,4-triazolidine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-15(2)16-19(13-6-4-3-5-7-13)14(21)18(15)12-17-8-10-20-11-9-17/h3-7,16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXQXQYERHQGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN(C(=S)N1CN2CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-4-(morpholin-4-ylmethyl)-2-phenyl-1,2,4-triazolidine-3-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-fluoro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B5061671.png)
![N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5061674.png)
![5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5061683.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5061695.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5061705.png)


![methyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5061728.png)
![9-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5061736.png)


![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5061768.png)
![4-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5061772.png)